Ethyl 2,3-difluoro-4-methoxybenzoate CAS 1806332-41-1
Ethyl 2,3-difluoro-4-methoxybenzoate CAS 1806332-41-1
An In-Depth Technical Guide to Ethyl 2,3-difluoro-4-methoxybenzoate (CAS 1806332-41-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,3-difluoro-4-methoxybenzoate is a fluorinated aromatic ester that serves as a crucial building block in modern medicinal chemistry and organic synthesis. The strategic placement of two fluorine atoms and a methoxy group on the benzoate scaffold imparts unique electronic and metabolic properties, making it a valuable intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic profile, and strategic applications, with a focus on the underlying chemical principles and field-proven experimental protocols.
Core Compound Specifications
The fundamental properties of Ethyl 2,3-difluoro-4-methoxybenzoate are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 1806332-41-1 | [1] |
| Chemical Formula | C₁₀H₁₀F₂O₃ | [1] |
| Molecular Weight | 216.18 g/mol | [1] |
| IUPAC Name | ethyl 2,3-difluoro-4-methoxybenzoate | |
| SMILES | O=C(OCC)C1=CC=C(OC)C(F)=C1F | [1] |
| Appearance | Inferred to be a liquid or low-melting solid |
Strategic Importance in Medicinal Chemistry
The utility of Ethyl 2,3-difluoro-4-methoxybenzoate stems from the unique contributions of its substituent groups, a concept central to modern drug design.
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Fluorine Substitution: The introduction of fluorine atoms into organic molecules is a cornerstone of pharmaceutical development. In this compound, the ortho and meta fluorine atoms act as powerful electron-withdrawing groups. This electronic influence can profoundly alter the pKa of the parent carboxylic acid and the reactivity of the aromatic ring. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at those positions, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[2][3]
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Methoxy Group: The para-methoxy group is an electron-donating group that can modulate the electronic character of the ring. It can also serve as a key hydrogen bond acceptor in ligand-receptor interactions, a critical feature for biological activity.
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Synergistic Effects: The combination of vicinal difluoro substitution and a methoxy group creates a unique electronic and steric environment. This scaffold is found in various biologically active molecules, including intermediates for fluoroquinolone antibiotics and other targeted therapies.[2][3]
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis for Ethyl 2,3-difluoro-4-methoxybenzoate is the esterification of its corresponding carboxylic acid precursor, 2,3-difluoro-4-methoxybenzoic acid (CAS 329014-60-0).[4][5]
Retrosynthetic Analysis
The logical disconnection for this molecule involves breaking the ester linkage, leading back to the parent carboxylic acid and ethanol. This highlights the central role of the esterification reaction in its synthesis.
Caption: Retrosynthetic pathway for the target compound.
Recommended Esterification Protocols
Two primary methods for esterification are presented: a classic, robust approach and a modern, rapid alternative.
Protocol A: Classical Fischer Esterification
This equilibrium-driven process is a foundational reaction in organic chemistry. Its success hinges on understanding the mechanism to effectively shift the equilibrium towards the product.
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Principle of Causality: The reaction requires a strong acid catalyst (e.g., H₂SO₄). The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol. To drive the reaction to completion, Le Châtelier's principle is leveraged by either using a large excess of ethanol or by removing the water byproduct as it forms.
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Step-by-Step Methodology:
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To a round-bottom flask equipped with a reflux condenser, add 2,3-difluoro-4-methoxybenzoic acid (1.0 eq).
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Add a significant excess of anhydrous ethanol (10-20 eq) to serve as both reactant and solvent.
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While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).
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Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature.
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Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify via column chromatography if necessary.
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Protocol B: Microwave-Assisted Esterification
This method offers a significant reduction in reaction time by utilizing microwave energy for efficient and uniform heating.[6]
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Principle of Causality: Microwave irradiation directly couples with polar molecules (ethanol, sulfuric acid), leading to rapid, localized superheating that far exceeds the capabilities of a conventional oil bath.[6] This accelerates the reaction rate, often reducing a multi-hour reflux to mere minutes. The reaction is performed in a sealed vessel to allow the temperature to rise above the solvent's boiling point, further increasing the reaction rate.[6]
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Step-by-Step Methodology:
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In a specialized microwave reaction vessel, combine 2,3-difluoro-4-methoxybenzoic acid (1.0 eq), ethanol (5-10 eq), and a catalytic amount of sulfuric acid.
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Seal the vessel securely.
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Place the vessel in a laboratory microwave reactor and irradiate at a set temperature (e.g., 130-150 °C) for 15-30 minutes.[6]
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After the reaction, allow the vessel to cool to a safe temperature before opening.
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Perform the same workup and purification procedure as described in the Fischer esterification protocol.
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General Synthesis and Validation Workflow
A self-validating synthesis protocol requires a clear path from starting materials to a fully characterized and purified final product.
Caption: A comprehensive workflow from synthesis to validation.
Analytical and Spectroscopic Profile
Characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic data can be predicted.
| Analysis Type | Predicted Data | Rationale |
| ¹H NMR | δ ~7.5-7.0 (m, 2H, Ar-H), δ ~4.35 (q, 2H, -OCH₂CH₃), δ ~3.90 (s, 3H, -OCH₃), δ ~1.35 (t, 3H, -OCH₂CH₃) | The aromatic protons will appear in the typical downfield region, showing complex coupling due to the fluorine atoms. The ethyl ester will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons. The methoxy group will be a sharp singlet. |
| ¹³C NMR | δ ~165 (C=O), δ ~160-110 (Ar-C), δ ~61 (-OCH₂CH₃), δ ~56 (-OCH₃), δ ~14 (-OCH₂CH₃) | The ester carbonyl carbon is the most downfield. Aromatic carbons will show complex signals with C-F coupling. The aliphatic carbons of the ethyl and methoxy groups will be in the upfield region. |
| LC-MS | [M+H]⁺ = 217.07 | The mass spectrum should show a prominent molecular ion peak (or a protonated adduct) corresponding to the compound's molecular weight (216.18 g/mol ). |
Applications in Research and Development
Ethyl 2,3-difluoro-4-methoxybenzoate is not an end-product but a high-value intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecules.
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Scaffold for API Synthesis: The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides—a common linkage in drug molecules. Alternatively, the aromatic ring can participate in cross-coupling reactions to build bi-aryl systems.
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Precursor for Heterocyclic Chemistry: Fluorinated benzoic acids and their esters are documented starting materials for creating complex heterocyclic systems, which form the core of many modern pharmaceuticals.[7]
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Fragment-Based Drug Discovery (FBDD): As a well-defined molecular fragment, this compound can be used in FBDD screening libraries to identify initial binding interactions with biological targets, which can then be elaborated into potent drug leads.
Safety and Handling
While specific toxicity data for this compound is not widely available, prudent laboratory practice dictates handling it with care based on the profile of its precursor, 2,3-difluoro-4-methoxybenzoic acid.
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Hazards: The precursor acid is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is reasonable to assume the ester carries similar risks.
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Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear standard Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
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Avoid inhalation of vapors and direct contact with skin and eyes.
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Store in a cool, dry place away from strong oxidizing agents.
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References
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ChemBK. (2024, April 9). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]
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RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
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ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
- Google Patents. (n.d.). CN1431189A - 2,4-dihalide-3-difluoro methoxybenzoic acid alkyl ester, its synthesizing method and usage.
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